molecular formula C22H14ClN3O4 B10869057 N-{4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide

N-{4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B10869057
M. Wt: 419.8 g/mol
InChI Key: UFRHRWQCQSSUBY-UHFFFAOYSA-N
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Description

N~5~-{4-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodioxole core, a chlorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-{4-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives.

    Coupling with Benzodioxole: The final step involves coupling the oxadiazole-chlorophenyl intermediate with a benzodioxole derivative, typically through amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N~5~-{4-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N5-{4-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular responses such as apoptosis or inhibition of viral replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-{4-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to the combination of its benzodioxole core, oxadiazole ring, and chlorophenyl group, which confer distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H14ClN3O4

Molecular Weight

419.8 g/mol

IUPAC Name

N-[4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C22H14ClN3O4/c23-16-6-1-14(2-7-16)22-25-20(26-30-22)13-3-8-17(9-4-13)24-21(27)15-5-10-18-19(11-15)29-12-28-18/h1-11H,12H2,(H,24,27)

InChI Key

UFRHRWQCQSSUBY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NOC(=N4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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